molecular formula C11H17NO B11043695 N-(Cyclohexylmethyl)-2-butynamide

N-(Cyclohexylmethyl)-2-butynamide

Cat. No.: B11043695
M. Wt: 179.26 g/mol
InChI Key: DTBLPGJGKDYVCC-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-2-butynamide is a chemical compound of interest in medicinal chemistry and biochemical research. It features a cyclohexylmethyl group attached via an amide bond to a 2-butynamide chain. This structure incorporates an alkyne functional group, which is a valuable handle in chemical synthesis and for applications such as click chemistry, facilitating the creation of molecular probes and the study of biomolecular interactions. Compounds with similar structural motifs, particularly those containing acrylamide warheads like the related but-2-ynamide group, are extensively investigated in the development of covalent inhibitors . These inhibitors are a major focus in modern drug discovery for targeting challenging protein-protein interactions (PPIs) . The covalent mechanism often involves the reaction of an electrophilic warhead (e.g., an acrylamide or alkynamide) with a nucleophilic amino acid residue in a protein's binding pocket, leading to sustained and potent inhibition . Researchers are exploring such covalent warheads, including fluorinated and cyano-acrylamides, to develop small-molecule therapeutics with enhanced selectivity, improved intracellular accumulation, and superior pharmacokinetic properties . As such, this compound serves as a potential building block or intermediate for researchers working on the design and synthesis of novel covalent inhibitors, especially in oncology and antiviral research . Intended Use and Handling This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-(cyclohexylmethyl)but-2-ynamide

InChI

InChI=1S/C11H17NO/c1-2-6-11(13)12-9-10-7-4-3-5-8-10/h10H,3-5,7-9H2,1H3,(H,12,13)

InChI Key

DTBLPGJGKDYVCC-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCC1CCCCC1

Origin of Product

United States

Preparation Methods

Boron-Catalyzed Amidation

The most efficient method for synthesizing N-(Cyclohexylmethyl)-2-butynamide involves boron-mediated direct amidation between 2-butynoic acid and cyclohexylmethylamine. Tris(2,2,2-trifluoroethoxy)borane [B(OCH2CF3)3] serves as a highly effective catalyst, enabling yields exceeding 95% under optimized conditions.

Reaction Setup:

  • Substrates: 2-Butynoic acid (1.0 equiv) and cyclohexylmethylamine (1.05–2.0 equiv)

  • Catalyst: 10 mol% B(OCH2CF3)3

  • Solvent: Toluene or TAME (0.5 M concentration)

  • Apparatus: Dean-Stark trap with reflux condenser for azeotropic water removal

Mechanistic Insights:
The boron catalyst activates the carboxylic acid via intermediate borate ester formation, lowering the activation energy for nucleophilic attack by the amine. 19F NMR studies confirm that minimal trifluoroethanol byproduct is generated, ensuring catalytic efficiency.

Optimization Data:

SolventCatalyst LoadingYield (%)Reaction Time (h)
Toluene10 mol%>958–24
TAME10 mol%>958–24
CPME10 mol%7924
PhF10 mol%2624

Table 1: Solvent screening for boron-catalyzed amidation.

Solvent-Free Amidation

Alternative protocols eliminate solvents to reduce environmental impact. Cyclohexylmethylamine acts as both reactant and solvent when used in excess (2.0 equiv), with microwave irradiation (100°C, 30 min) achieving 85–90% conversion. However, this method requires post-reaction purification via acid-base extraction to remove unreacted amine.

Nucleophilic Acyl Substitution

Acid Chloride Route

2-Butynoyl chloride reacts with cyclohexylmethylamine in dichloromethane (DCM) at 0°C to room temperature, yielding this compound in 70–75% yield. Triethylamine (1.1 equiv) neutralizes HCl, preventing side reactions.

Procedure:

  • Add 2-butynoyl chloride (1.0 equiv) dropwise to a DCM solution of cyclohexylmethylamine (1.1 equiv) and Et3N.

  • Stir for 4–6 h at room temperature.

  • Wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry over MgSO4 and concentrate in vacuo.

Limitations:

  • Moisture-sensitive reagents necessitate inert conditions.

  • Lower yields compared to catalytic amidation.

Coupling Reagent-Assisted Synthesis

HATU-Mediated Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) facilitates amide bond formation in dimethylformamide (DMF) at 0°C to room temperature. This method achieves 80–85% yield but generates stoichiometric waste.

Typical Conditions:

  • Coupling Agent: HATU (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Reaction Time: 12–16 h

Green Chemistry Considerations

Process Mass Intensity (PMI) Analysis

Boron-catalyzed amidation in TAME demonstrates superior sustainability metrics compared to traditional methods:

MetricBoron/TAME MethodHATU/DMF Method
PMI (kg waste/kg product)38718
Solvent Recovery (%)92<50

Table 2: Environmental impact comparison.

Scale-Up Protocol (100 mmol):

  • Charge 2-butynoic acid (8.4 g), cyclohexylmethylamine (13.9 g), and B(OCH2CF3)3 (3.1 g) in TAME (200 mL).

  • Reflux for 24 h with Dean-Stark trap.

  • Concentrate to 100 mL, then add dimethyl carbonate (100 mL) and ion-exchange resins (IRA743, A15, A26 OH).

  • Filter and concentrate to isolate product (97% yield) .

Chemical Reactions Analysis

Types of Reactions: N-(Cyclohexylmethyl)-2-butynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the alkyne carbon, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

N-(Cyclohexylmethyl)-2-butynamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor of specific enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-2-butynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Activity Source/Application
This compound C11H17NO 179.26 g/mol Cyclohexylmethyl group, 2-butynamide backbone Not specified Research chemical (inferred)
N-Cyclohexylbutyramide C10H19NO 169.26 g/mol Cyclohexyl group, saturated butyramide backbone Not specified Chemical intermediate
ADB-CHMINACA C23H31N5O2 409.53 g/mol Cyclohexylmethyl, indazole carboxamide core Synthetic cannabinoid agonist Psychoactive substance
N-(1-Phenylethyl)cyclohexanecarboxamide C15H21NO 231.33 g/mol Cyclohexanecarboxamide, phenylethyl substituent Unknown Chemical research
Cilostamide C20H27N3O3 357.45 g/mol N-Cyclohexyl-N-methyl, quinolyloxy butyramide Phosphodiesterase inhibitor Pharmaceutical agent

Structural Analysis

Backbone Unsaturation :

  • The target compound’s 2-butynamide backbone contains a triple bond, increasing rigidity and reactivity compared to saturated analogs like N-Cyclohexylbutyramide . This unsaturation may influence binding affinity in biological systems, though specific data are lacking.

Cyclohexylmethyl vs. In contrast, N-Cyclohexylbutyramide has a simpler cyclohexyl group, reducing steric hindrance .

Heterocyclic Modifications: ADB-CHMINACA incorporates an indazole carboxamide core, enabling cannabinoid receptor binding . Similarly, Cilostamide’s quinolyloxy substituent contributes to its phosphodiesterase inhibitory activity . The target compound lacks such heterocycles, limiting direct pharmacological parallels.

Aromatic vs. Aliphatic Substituents :

  • N-(1-Phenylethyl)cyclohexanecarboxamide features a phenylethyl group, introducing aromaticity absent in the target compound. This difference may affect solubility and receptor interaction profiles .

Functional Implications

  • Pharmacological Activity: ADB-CHMINACA’s indazole core and carboxamide linker are critical for its synthetic cannabinoid activity, highlighting how heterocyclic systems drive receptor engagement . The target compound’s simpler structure may lack such specificity unless modified.
  • Enzyme Inhibition: Cilostamide’s quinolyloxy group and N-methylation optimize its interaction with phosphodiesterase enzymes, a feature absent in the target compound .
  • Chemical Reactivity : The triple bond in this compound could facilitate click chemistry or serve as a site for further functionalization, unlike saturated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Cyclohexylmethyl)-2-butynamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where cyclohexylmethylamine reacts with 2-butynoic acid chloride in anhydrous dichloromethane under nitrogen atmosphere. Key parameters include maintaining a temperature of 0–5°C to minimize side reactions (e.g., hydrolysis) and using triethylamine as a base to scavenge HCl . Purity is enhanced by column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires monitoring reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane).

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer :

  • 1H NMR : Expect a singlet for the alkyne proton (δ ~2.8–3.0 ppm) and multiplet signals for the cyclohexylmethyl group (δ ~1.0–2.0 ppm). The amide proton (NH) appears as a broad peak at δ ~6.5–7.0 ppm in DMSO-d6 .
  • IR Spectroscopy : Confirm the presence of the alkyne (C≡C stretch at ~2100–2260 cm⁻¹) and amide (C=O stretch at ~1640–1680 cm⁻¹) functional groups .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 180.23 (C₁₁H₁₇NO). Fragmentation patterns include loss of the cyclohexylmethyl group (−98 Da) .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells) at concentrations of 1–100 µM. For receptor profiling, use radioligand binding assays targeting common neurological targets (e.g., dopamine D2, serotonin 5-HT2A) due to structural similarities to psychoactive amines . Dose-response curves (IC₅₀ values) should be generated using triplicate measurements.

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

  • Methodological Answer : Contradictions in solubility profiles (e.g., DMSO vs. water) may arise from impurities or hydration states. Conduct a systematic study:

  • Purify the compound via recrystallization (ethanol/water mixture).
  • Measure solubility using UV-Vis spectroscopy at λmax (e.g., 254 nm) in solvents with varying polarities (logP ~1.5 predicted). Compare results with computational COSMO-RS simulations .
  • Table : Solubility Data
SolventSolubility (mg/mL)Method
DMSO25.3 ± 1.2UV-Vis
Water<0.1Gravimetric

Q. What strategies are effective for resolving racemic mixtures in derivatives of this compound?

  • Methodological Answer : For chiral resolution, use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA column, hexane/isopropanol 85:15). Alternatively, synthesize enantiopure intermediates via asymmetric catalysis (e.g., Sharpless epoxidation of precursor alkynes) . Monitor enantiomeric excess (ee) via polarimetry or chiral GC (β-cyclodextrin column).

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 6CM4 for dopamine receptors). Key steps:

  • Optimize the compound’s 3D structure with DFT (B3LYP/6-31G*).
  • Simulate binding affinities (ΔG values) and identify critical residues (e.g., Asp113 for D2 receptor interactions). Validate with MD simulations (GROMACS) over 100 ns to assess stability .

Q. What analytical approaches address discrepancies in purity assessments between HPLC and elemental analysis?

  • Methodological Answer : Discrepancies may stem from non-volatile impurities or hydration. Combine methods:

  • Use HPLC-MS to identify co-eluting impurities (e.g., column: C18, 0.1% formic acid gradient).
  • Perform Karl Fischer titration to quantify water content.
  • Cross-validate with combustion elemental analysis (C, H, N ± 0.3% theoretical) .

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